Isochlorogenic acid A

Catalog No.
S1802447
CAS No.
2450-53-5
M.F
C25H24O12
M. Wt
516.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isochlorogenic acid A

CAS Number

2450-53-5

Product Name

Isochlorogenic acid A

IUPAC Name

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid

Molecular Formula

C25H24O12

Molecular Weight

516.4 g/mol

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1

InChI Key

KRZBCHWVBQOTNZ-RDJMKVHDSA-N

SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O

Synonyms

Isochlorogenic acid A

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O

Isomeric SMILES

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O

Anti-inflammatory Properties:

Studies suggest ICGA possesses anti-inflammatory properties. In a study with mice, ICGA treatment significantly reduced inflammatory markers and improved tissue damage caused by carrageenan, a substance known to induce inflammation []. Additionally, ICGA's antioxidant properties may contribute to its anti-inflammatory effects by neutralizing free radicals and suppressing inflammatory pathways [].

Potential in Neurodegenerative Diseases:

Emerging research suggests ICGA might play a role in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies indicate that ICGA can protect brain cells from damage caused by oxidative stress and neuroinflammation, which are key contributors to these diseases [, ]. However, further research is needed to understand the specific mechanisms and potential therapeutic applications.

Metabolic Regulation and Diabetes Prevention:

ICGA is being investigated for its potential role in regulating blood sugar levels and preventing diabetes. Studies in animals show that ICGA can improve insulin sensitivity and decrease blood glucose levels [, ]. These findings suggest ICGA might be beneficial for individuals with prediabetes or type 2 diabetes, although further research, including clinical trials, is crucial to confirm these effects in humans.

Isochlorogenic acid A is a polyphenolic compound belonging to the family of chlorogenic acids, which are esters formed from caffeic acid and quinic acid. It is specifically a dicaffeoylquinic acid, characterized by the presence of two caffeoyl groups attached to the quinic acid structure. Isochlorogenic acid A is found in various plants, particularly in coffee and certain medicinal herbs. Its chemical structure contributes to its antioxidant properties, making it a subject of interest in nutritional and pharmacological research.

, primarily due to its phenolic hydroxyl groups. These reactions include:

  • Oxidation: Isochlorogenic acid A can undergo oxidation, leading to the formation of reactive oxygen species. This property is significant in understanding its role as an antioxidant.
  • Esterification: The compound can react with other acids to form esters, which may alter its biological activity and solubility.
  • Transesterification: Isochlorogenic acid A can be transformed into other chlorogenic acids through transesterification reactions, influenced by factors such as solvent choice and reaction conditions .

Isochlorogenic acid A exhibits a range of biological activities that contribute to its potential health benefits:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases .
  • Anti-inflammatory Effects: Studies suggest that isochlorogenic acid A may inhibit inflammatory pathways, providing protective effects against inflammation-related conditions .
  • Antimicrobial Properties: Research indicates that it possesses antimicrobial activity against certain pathogens, making it potentially useful in food preservation and health applications .
  • Hypoglycemic Effects: Isochlorogenic acid A has been shown to lower blood glucose levels, suggesting its potential role in managing diabetes .

Isochlorogenic acid A can be synthesized through various methods:

  • Natural Extraction: It is commonly extracted from plant sources such as coffee and Laggera alata using solvents like ethanol or methanol. The extraction process often involves maceration or reflux methods to enhance yield .
  • Chemical Synthesis: Laboratory synthesis can be achieved through the reaction of caffeic acid with quinic acid derivatives under controlled conditions. This method allows for the production of specific isomers of isochlorogenic acids .

Isochlorogenic acid A has several applications across different fields:

  • Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is used in dietary supplements aimed at improving health and preventing diseases.
  • Food Industry: Its antimicrobial properties make it a candidate for food preservation and enhancing the shelf-life of products.
  • Pharmaceuticals: Research into its pharmacological effects positions isochlorogenic acid A as a potential therapeutic agent for conditions like diabetes and inflammation-related diseases .

XLogP3

1.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

516.12677620 g/mol

Monoisotopic Mass

516.12677620 g/mol

Heavy Atom Count

37

Dates

Modify: 2023-08-15

Explore Compound Types